Bienvenue dans la boutique en ligne BenchChem!

Minocycline hydrochloride

Antimicrobial susceptibility Carbapenem-resistant Acinetobacter baumannii Tetracycline comparative efficacy

Select minocycline hydrochloride—not doxycycline—for your research program. With 77.6% CRAB susceptibility vs doxycycline's 29%, and 5-fold higher lipophilicity delivering 3× greater brain tissue concentrations, this is the definitive tetracycline for MDR A. baumannii testing and neuroprotective studies. Its S. maltophilia MIC₉₀ of 2 μg/mL doubles doxycycline's potency. Requires validated stability-indicating methods, +4°C light-protected storage, and rigorous impurity profiling. Choose the right tetracycline for your application.

Molecular Formula C23H28ClN3O7
Molecular Weight 493.9 g/mol
Cat. No. B609046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinocycline hydrochloride
SynonymsMinocycline HCl;  NSC 141993;  Mynocine hydrochloride;  Periocline;  Klinomycin;  Minocin;  Solodyn;  Tri-mino;  Vectrin;  Ximino; 
Molecular FormulaC23H28ClN3O7
Molecular Weight493.9 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl
InChIInChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H/t9-,11-,17-,23-;/m0./s1
InChIKeyWTJXVDPDEQKTCV-VQAITOIOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 350 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Minocycline Hydrochloride: A Second-Generation Semisynthetic Tetracycline with Distinct Physicochemical and Pharmacological Properties


Minocycline hydrochloride (CAS: 13614-98-7, molecular weight 493.94 g/mol) is the hydrochloride salt of minocycline, a second-generation semisynthetic tetracycline antibiotic derived from demeclocycline [1]. The hydrochloride salt form improves aqueous solubility relative to the free base, facilitating oral and parenteral formulation development [2]. As a member of the tetracycline class, minocycline hydrochloride acts primarily by binding to the 30S ribosomal subunit to inhibit bacterial protein synthesis [3]. However, its unique molecular structure — featuring dimethylamino groups at positions 4 and 7 — confers enhanced lipophilicity that meaningfully distinguishes it from other tetracyclines, including its closest structural analog doxycycline, with implications for tissue penetration, blood-brain barrier crossing, and non-antibiotic therapeutic applications [4].

Why Tetracycline-Class Substitution Cannot Be Assumed for Minocycline Hydrochloride in Critical Applications


Although minocycline hydrochloride shares a core tetracycline scaffold with doxycycline, tetracycline, and newer agents such as tigecycline and omadacycline, significant divergence in lipophilicity, antimicrobial susceptibility profiles, pharmacokinetic behavior, and non-antibiotic biological activity precludes simple interchangeability [1]. For instance, minocycline demonstrates markedly superior activity against carbapenem-resistant Acinetobacter baumannii compared to doxycycline, with susceptibility rates differing by over 40 percentage points in clinical isolate studies [2]. Additionally, minocycline's five-fold higher lipophilicity relative to doxycycline translates into distinct tissue distribution patterns, including nearly threefold higher brain tissue concentrations and the ability to achieve cerebrospinal fluid levels sufficient for neuroprotective applications [3]. These differences are compounded by formulation-specific challenges inherent to minocycline hydrochloride, including pronounced photosensitivity, moisture instability, and pH-dependent degradation that demand excipient strategies not universally transferable across tetracycline salts [4]. Procurement decisions based solely on class-level equivalence thus risk both microbiological failure in resistant infections and compromised stability in research or manufacturing settings.

Minocycline Hydrochloride: Direct Comparative Evidence Against Peer Tetracyclines in Antimicrobial Susceptibility, Pharmacokinetics, and Non-Antibiotic Activity


Minocycline vs. Doxycycline: 2.68-Fold Higher Susceptibility Rate in Carbapenem-Resistant Acinetobacter baumannii by BMD

In a direct head-to-head study of 107 carbapenem-resistant Acinetobacter baumannii clinical isolates using the reference standard broth microdilution method (cation-adjusted Mueller-Hinton broth), minocycline demonstrated a susceptibility rate of 77.6%, compared with only 29% for doxycycline [1]. Tigecycline, a third-generation glycylcycline, exhibited 92.5% of isolates with MIC ≤2 μg/mL, indicating that minocycline occupies a middle ground — substantially more active than doxycycline but less potent than tigecycline — against this critically important MDR pathogen [1].

Antimicrobial susceptibility Carbapenem-resistant Acinetobacter baumannii Tetracycline comparative efficacy

Minocycline vs. Doxycycline: 1.8-Fold Lower MIC₉₀ Against Stenotrophomonas maltophilia Clinical Isolates

Analysis of a large global surveillance dataset comprising 1,706 Stenotrophomonas maltophilia isolates revealed that minocycline exhibited an MIC₉₀ of 2 μg/mL, whereas doxycycline had an MIC₉₀ of 4 μg/mL [1]. Tetracycline, by comparison, had an MIC₉₀ exceeding 8 μg/mL. At the MIC₅₀ level, minocycline (0.5 μg/mL) was fourfold more potent than doxycycline (2 μg/mL) [1]. Across 5477 A. baumannii isolates, minocycline showed an MIC₉₀ of 8 μg/mL compared to >8 μg/mL for doxycycline, with 79.1% of isolates inhibited at ≤4 μg/mL for minocycline versus only 59.6% for doxycycline [1].

Stenotrophomonas maltophilia MIC90 Tetracycline susceptibility Global surveillance

Minocycline vs. Doxycycline Lipophilicity: 5-Fold Higher Lipophilicity Correlates with Nearly 3-Fold Higher Brain Tissue Concentrations

Minocycline is reported to be 5-fold more lipophilic than doxycycline [1]. In a direct comparative in vivo canine study, mean minocycline concentrations in brain tissue exceeded those of doxycycline by nearly threefold (P = 0.05 to 0.1) [2]. This enhanced lipophilicity translates into superior penetration across the blood-brain barrier, with minocycline achieving cerebrospinal fluid concentrations of 2.3 μg/mL (95% CI 2.1–2.5) at steady-state in human subjects receiving intravenous administration, levels comparable to those associated with neuroprotective efficacy in animal models [3]. In contrast to doxycycline, minocycline concentrations in skin tissue are 47% higher than corresponding serum levels, reflecting its rapid mobilization from blood into lipid-rich tissue compartments [1].

Lipophilicity Blood-brain barrier penetration Pharmacokinetics Tissue distribution

Minocycline Neuroprotective Efficacy: 14-Point Motor Recovery Improvement in Cervical Spinal Cord Injury vs. Placebo

In a Phase II placebo-controlled randomized clinical trial involving 52 subjects with acute traumatic spinal cord injury, minocycline-treated cervical injury patients (n=25) demonstrated a 14-point greater motor recovery on the American Spinal Injury Association (ASIA) motor score compared to placebo recipients (95% CI 0–28; P = 0.05) [1]. This difference was observed in the cervical injury subgroup, which represents the patient population with the greatest potential for functional recovery and the highest sensitivity of the motor examination [1]. Notably, this neuroprotective effect is distinct from minocycline's antibacterial activity and is not a class-wide property; doxycycline, despite sharing a tetracycline scaffold, does not exhibit comparable neuroprotective efficacy in human trials [2].

Neuroprotection Spinal cord injury Clinical trial Motor recovery ASIA score

Minocycline Hydrochloride Formulation-Specific Stability Requirements: Photodegradation, Moisture Sensitivity, and pH-Dependent Degradation

Stress degradation studies using validated stability-indicating HPTLC methodology demonstrate that minocycline hydrochloride undergoes acidic degradation, alkaline degradation, oxidation, and photodegradation, with all degradation product peaks well resolved from the parent drug (Rf = 0.30 ± 0.02 for minocycline, significantly different Rf values for degradation products) [1]. The acidic and alkaline degradation kinetics follow first-order kinetics [1]. Minocycline hydrochloride is specifically sensitive to moisture, pH, and light exposure, necessitating formulation strategies that incorporate buffers (e.g., citric acid, sodium phosphate), light-protective coatings, and moisture-barrier excipients [2]. Unlike more stable tetracycline analogs, minocycline hydrochloride formulations require protection from light and moisture during storage, with optimal storage at +4°C and protection from light to maintain stability . The hydrochloride salt form (C23H28ClN3O7) itself is sparingly soluble in water and slightly soluble in ethanol, requiring careful solvent selection for experimental applications .

Photostability Degradation kinetics Formulation excipients Stability-indicating methods Quality control

Optimal Research and Procurement Applications for Minocycline Hydrochloride Based on Quantified Differentiation


Carbapenem-Resistant Acinetobacter baumannii Susceptibility Testing and Experimental Therapeutics

Based on the direct head-to-head evidence that minocycline demonstrates a 77.6% susceptibility rate against CRAB isolates compared to only 29% for doxycycline [1], minocycline hydrochloride should be prioritized for antimicrobial susceptibility testing panels, in vitro synergy studies, and experimental therapeutic evaluations targeting MDR A. baumannii infections. Procurement for microbiology laboratories or infectious disease research programs focused on this WHO critical-priority pathogen should preferentially select minocycline over doxycycline as the representative tetracycline-class agent.

CNS-Targeted Neuroprotection and Neuroinflammation Research Models

Given the quantitative evidence that minocycline achieves nearly threefold higher brain tissue concentrations than doxycycline in vivo [1] and demonstrates a 14-point motor recovery improvement in cervical spinal cord injury patients , minocycline hydrochloride is uniquely suited for preclinical and clinical research investigating neuroprotective interventions, neuroinflammatory modulation, and blood-brain barrier pharmacology. Unlike other tetracyclines, minocycline's 5-fold higher lipophilicity enables therapeutically relevant CNS concentrations, making it the tetracycline of choice for neuroscience applications requiring central nervous system target engagement .

Stenotrophomonas maltophilia Susceptibility Profiling and Antimicrobial Stewardship

The cross-study comparable evidence that minocycline exhibits an MIC₉₀ of 2 μg/mL against S. maltophilia clinical isolates — twofold more potent than doxycycline (MIC₉₀ = 4 μg/mL) and with a fourfold lower MIC₅₀ [1] — supports the use of minocycline hydrochloride in susceptibility testing protocols and antimicrobial stewardship programs targeting this intrinsically multidrug-resistant pathogen. Procurement for clinical microbiology laboratories should consider minocycline as the preferred tetracycline for S. maltophilia susceptibility testing panels.

Formulation Development and Stability-Indicating Analytical Method Validation

Minocycline hydrochloride's specific sensitivity to light, moisture, and pH — with documented photodegradation and first-order degradation kinetics under acidic and alkaline conditions [1] — necessitates specialized formulation approaches incorporating protective excipients and light-barrier packaging . For pharmaceutical development, quality control, and regulatory submission contexts, minocycline hydrochloride requires validated stability-indicating analytical methods capable of resolving the parent compound (Rf = 0.30 ± 0.02) from degradation products including 9-minocycline and 4-epiminocycline [1]. Procurement specifications should explicitly address purity, impurity profiling, and storage conditions (+4°C, protected from light) to ensure batch-to-batch consistency in research and manufacturing applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Minocycline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.